

Solubility and physical properties of 2-Methoxy-6-(methylamino)pyridine

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Compound of Interest

Compound Name: 2-Methoxy-6-(methylamino)pyridine

Cat. No.: B1365518

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An In-depth Technical Guide to the Solubility and Physical Properties of **2-Methoxy-6-(methylamino)pyridine**

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties and solubility characteristics of **2-Methoxy-6-(methylamino)pyridine**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven methodologies to ensure both scientific accuracy and experimental reproducibility.

Introduction to 2-Methoxy-6-(methylamino)pyridine

2-Methoxy-6-(methylamino)pyridine (CAS No. 88569-83-9) is a substituted pyridine derivative. Its structure, featuring a pyridine ring functionalized with a methoxy group and a methylamino group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties and solubility is paramount for its effective use in reaction design, process scale-up, purification, and formulation.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of a compound govern its behavior in both laboratory and industrial settings. The data presented below has been consolidated from various chemical data sources to provide a reliable reference point for experimental planning.

Property	Value	Source(s)
CAS Number	88569-83-9	[1][2][3]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[1][3]
Molecular Weight	138.17 g/mol	[1][3]
Appearance	Colorless to light orange/yellow clear liquid	[1][4]
Predicted Boiling Point	231.5 ± 25.0 °C	[1][2][5]
Density	~1.09 g/cm ³	[1][2][5]
Predicted Refractive Index	~1.5595	[1][2][5]
Predicted pKa	5.04 ± 0.10	[1][2][5]

Note: Some properties, such as boiling point and pKa, are predicted values derived from computational models and should be confirmed experimentally for critical applications.

Section 2: Solubility Profile

The solubility of **2-Methoxy-6-(methylamino)pyridine** is dictated by its molecular structure. The pyridine nitrogen, the amino group, and the methoxy oxygen atom can all act as hydrogen bond acceptors, while the N-H bond of the methylamino group can act as a hydrogen bond donor. This imparts a degree of polarity to the molecule. However, the aromatic ring and methyl groups contribute non-polar character. This duality suggests that its solubility will be dependent on the nature of the solvent.

The predicted pKa of ~5.04 indicates that it is a weak base.[1][2] Therefore, its solubility in aqueous solutions is expected to increase significantly under acidic conditions (pH < 5) due to the formation of the more polar protonated pyridinium salt.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Aqueous	Water	Slightly Soluble	The presence of polar N and O atoms allows for some hydrogen bonding with water, but this is limited by the non-polar hydrocarbon components.[6]
5% Hydrochloric Acid	Soluble	As a weak base, the compound will be protonated to form a water-soluble salt.	
5% Sodium Hydroxide	Likely Insoluble	The compound is not acidic and will not be deprotonated to form a salt.	
Polar Aprotic	Acetone, Acetonitrile	Likely Soluble	These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
Polar Protic	Methanol, Ethanol	Likely Soluble	The hydroxyl group of the solvent can act as a hydrogen bond donor and acceptor, facilitating dissolution.
Non-Polar	Hexane, Toluene	Likely Sparingly Soluble to Insoluble	The overall polarity of the molecule is likely too high for significant miscibility with non-polar hydrocarbon solvents, following the

"like dissolves like"
principle.[\[7\]](#)

Section 3: Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol for solubility assessment is essential. The following method provides a systematic approach for the semi-quantitative determination of solubility.

Objective: To determine the solubility of **2-Methoxy-6-(methylamino)pyridine** in a range of solvents at ambient temperature.

Materials:

- **2-Methoxy-6-(methylamino)pyridine**
- Selected solvents (e.g., Water, 5% HCl, Methanol, Acetone, Toluene, Hexane)
- Small test tubes (e.g., 13x100 mm)
- Graduated cylinder or calibrated pipettes
- Analytical balance
- Spatula
- Vortex mixer

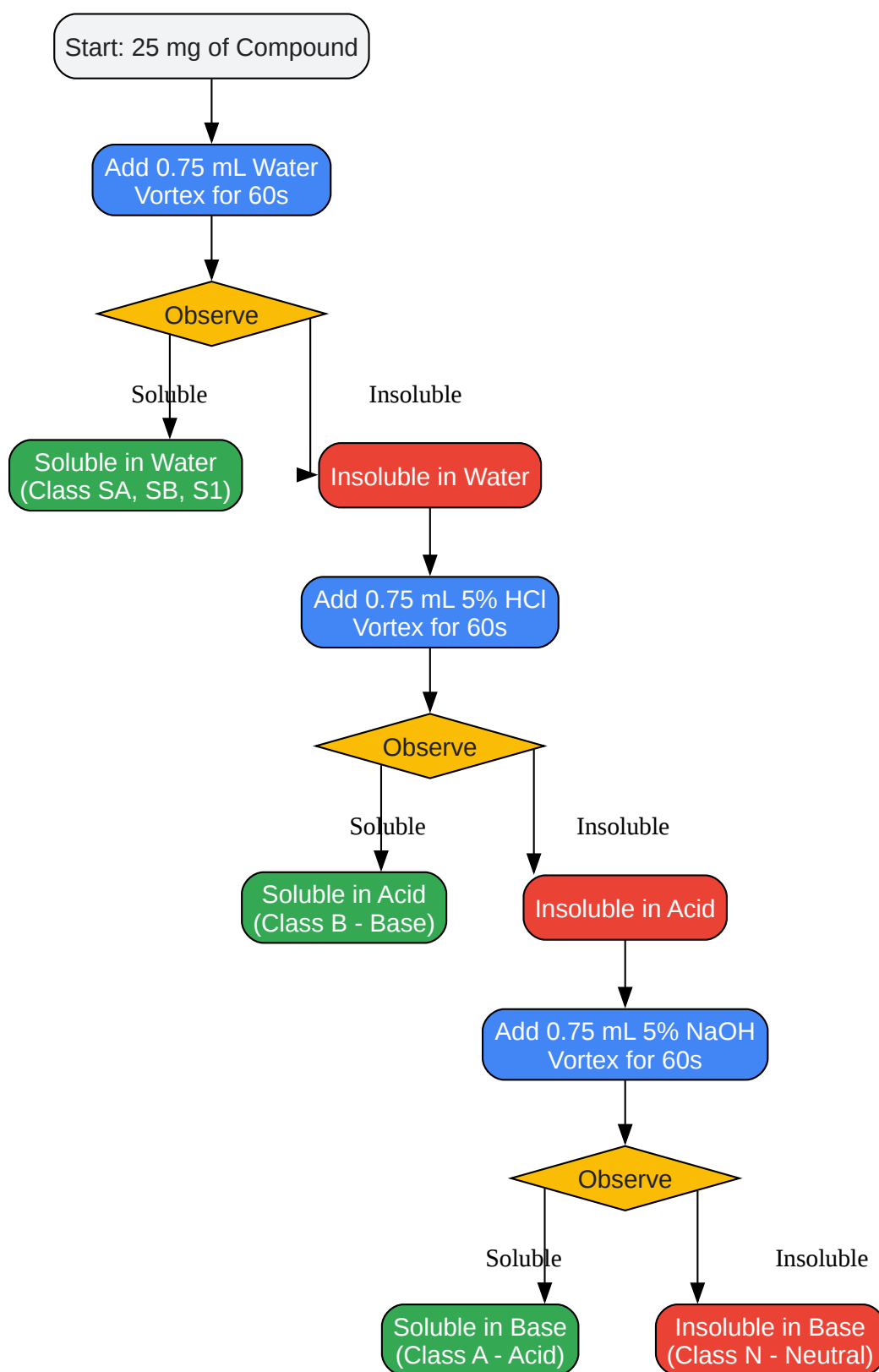
Methodology:

- Preparation: Accurately weigh approximately 25 mg of **2-Methoxy-6-(methylamino)pyridine** and place it into a clean, dry test tube. The use of a consistent, accurately measured mass is critical for comparing results across different solvents.[\[8\]](#)
- Solvent Addition: Add 0.75 mL of the selected solvent to the test tube.[\[8\]](#) This creates a standardized solute-to-solvent ratio of approximately 33 mg/mL.

- Agitation: Vigorously shake or vortex the test tube for 60 seconds.^[7] This duration is typically sufficient to overcome kinetic barriers to dissolution for readily soluble compounds.
- Observation: Allow the mixture to stand for 30 seconds and observe the solution against a well-lit, contrasting background.
 - Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.^[7]
 - Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve at all, or only a negligible amount does.^[7]
- Record Results: Meticulously record the observations for each solvent tested. For aqueous acid or base tests, note any reactions such as effervescence or color change.^[9]
- Confirmation (for Acid/Base Tests): For a sample that dissolves in 5% HCl, the addition of a base (e.g., 5% NaOH) to neutralize the solution should cause the original water-insoluble compound to precipitate, confirming that dissolution was due to salt formation.^[9]

Section 4: Visualization of Experimental Workflow

The logical progression of a comprehensive solubility analysis can be visualized to clarify the decision-making process.



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Caption: A flowchart for systematic solubility classification.

Section 5: Safety and Handling

Proper handling of **2-Methoxy-6-(methylamino)pyridine** is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).

- Hazards: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[4\]](#)[\[10\]](#)[\[11\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:
 - Chemical-resistant gloves (e.g., nitrile).
 - Safety glasses or goggles.
 - A lab coat to prevent skin contact.[\[10\]](#)
- Handling:
 - Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[\[10\]](#)[\[11\]](#)
 - Wash hands thoroughly after handling.[\[10\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[11\]](#)
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[10\]](#)[\[11\]](#)
 - For long-term stability, it is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at temperatures below -20°C.[\[1\]](#)[\[2\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[10\]](#)

- Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
- Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention. [10]

Conclusion

2-Methoxy-6-(methylamino)pyridine is a liquid organic compound with weak basic properties. Its physicochemical profile, including a molecular weight of 138.17 g/mol and a predicted boiling point of 231.5 °C, defines its physical behavior. The molecule's structure suggests solubility in dilute acids and polar organic solvents, with limited solubility in water and non-polar solvents. Adherence to the outlined experimental protocols and safety guidelines is crucial for the successful and safe application of this compound in research and development.

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